6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine
Description
6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine is a pyridine derivative featuring a 4-fluorobenzyloxy substituent at the 6-position and an amine group at the 3-position of the pyridine ring. The 4-fluoro-benzyloxy group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine substitution is known to influence lipophilicity and electronic properties in drug design.
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C12H11FN2O/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8,14H2 |
InChI Key |
CARHTDHRIJKRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC=C(C=C2)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 6-(4-Fluoro-benzyloxy)-pyridin-3-ylamine, their substituents, and reported activities:
Research Findings and Data
- Anticancer Activity : The 4-phenylpiperazine analog exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines (MCF-7), attributed to apoptosis induction via caspase-3 activation .
- Receptor Modulation: Thiazole-containing analogs (e.g., ) demonstrated nanomolar affinity for α7 nicotinic acetylcholine receptors, suggesting utility in neurodegenerative disease therapy.
- Yield and Scalability : SNAr reactions (e.g., ) achieved yields >80%, while Suzuki-Miyaura couplings (e.g., ) for trifluoroethoxy or chlorophenyl derivatives reported yields of 60–70% due to steric hindrance.
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